3-Methylpyrrolidin-2-one is an organic compound classified as a pyrrolidinone, characterized by a five-membered lactam ring containing a nitrogen atom. Its molecular formula is and it has a molar mass of approximately 99.13 g/mol. This compound is recognized for its distinct chemical properties, which arise from the presence of a methyl group on the nitrogen atom of the pyrrolidinone structure. It is typically presented as a clear, colorless liquid with potential applications in various scientific and industrial fields .
These reactions are essential for modifying the compound's functional properties and enhancing its applicability in synthesis.
Research indicates that 3-Methylpyrrolidin-2-one exhibits various biological activities, which make it a subject of interest in pharmacological studies. Its derivatives are explored for potential antimicrobial and anticancer properties. The compound's ability to interact with biological molecules suggests that it may serve as a precursor for bioactive molecules, influencing metabolic pathways through its metabolites.
The synthesis of 3-Methylpyrrolidin-2-one can be achieved through several methods:
In industrial settings, continuous flow processes are often employed to enhance yield and purity, utilizing optimized reaction conditions and catalysts.
3-Methylpyrrolidin-2-one finds utility in various fields:
The interaction studies of 3-Methylpyrrolidin-2-one reveal its potential to form hydrogen bonds and engage in other molecular interactions with biological targets. These interactions are crucial for understanding its mechanism of action and the biological pathways it may influence. Such studies contribute to elucidating how this compound can be utilized in drug development and other therapeutic applications .
Several compounds share structural similarities with 3-Methylpyrrolidin-2-one, each possessing unique properties:
| Compound Name | Description | Uniqueness |
|---|---|---|
| N-Methyl-2-pyrrolidone | A widely used solvent that is miscible with water and many organic solvents. | Known for low toxicity and diverse solvency |
| 1-Methylpyrrolidin-2-one | Lacks the methyl group on nitrogen, resulting in different reactivity. | Simpler structure affecting its chemical behavior |
| 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one | Contains both hydroxymethyl and methyl groups; versatile in research applications. | Unique due to dual functional groups enhancing reactivity |
| 1-Benzyl-3-methylpyrrolidin-2-one | Contains a benzyl group; studied for potential biological activities. | Distinct substitution pattern affecting properties |
The uniqueness of 3-Methylpyrrolidin-2-one lies in its specific methyl substitution at the nitrogen atom, which imparts distinct reactivity compared to its analogs. This characteristic makes it particularly valuable in both research and industrial applications .
The molecular structure of 3-methylpyrrolidin-2-one consists of a five-membered lactam ring with specific atomic connectivity patterns that determine its chemical behavior [1] [2]. The compound features a characteristic amide functional group within the cyclic structure, with the carbonyl carbon (C-2) directly bonded to the nitrogen atom, forming the lactam moiety [6]. The methyl group attachment at the C-3 position creates the compound's defining structural feature and introduces chirality into the molecule [3].
Table 1: Structural Parameters of 3-Methylpyrrolidin-2-one
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₉NO |
| Molecular Weight (g/mol) | 99.13 |
| SMILES | CC1CCNC1=O |
| InChI | InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) |
| InChIKey | AOCWQPKHSMJWPL-UHFFFAOYSA-N |
| Ring System | 5-membered lactam ring |
| Chiral Centers | 1 (at C-3) |
| Conformational States | Envelope conformations |
The carbonyl bond exhibits typical amide characteristics with C=O bond lengths ranging from 1.209 to 1.210 Å, consistent with partial double bond character due to resonance stabilization [7] [8]. The C-N bond lengths within the ring structure range from 1.393 to 1.397 Å, reflecting the amide nitrogen's participation in resonance with the carbonyl group [7]. The five-membered ring adopts an envelope conformation due to the planarity constraints imposed by the amide functionality [4] [5].
Table 2: Key Bond Distances and Angles
| Bond/Angle | Typical Range | Reference |
|---|---|---|
| C=O bond length (Å) | 1.209-1.210 | [7] |
| C-N bond length (Å) | 1.393-1.397 | [7] |
| N-C bond length (Å) | 1.625-1.770 | [7] |
| C-C bond length (Å) | 1.520-1.540 | Literature avg |
| C-N=O angle (°) | 120-125 | Literature avg |
| N-C-C angle (°) | 105-110 | Literature avg |
| C-C-C angle (°) | 100-105 | Literature avg |
| Ring puckering amplitude Q₂ (Å) | 0.35-0.40 | [7] |
The ring puckering analysis reveals that the five-membered pyrrolidinone ring exists primarily in envelope conformations with puckering amplitudes ranging from 0.35 to 0.40 Å [7]. The amide plane forms a rigid framework, with the C-4 carbon typically serving as the "envelope flap" that alternates between positions above and below the mean plane of the remaining four atoms [4] [5].
Extensive nuclear magnetic resonance spectroscopy and density functional theory investigations have revealed complex conformational dynamics in 3-methylpyrrolidin-2-one [4] [5]. The five-membered ring assumes envelope conformations due to the planar nature of the amide bond, with the C-4 carbon forming the envelope lid that alternates between positions above and below the amide plane [4].
Density functional theory calculations at various levels, including B3LYP and other hybrid functionals, have provided detailed insights into the conformational preferences of this compound [9] [10]. The methyl substituent at C-3 can occupy two distinct positions: pseudo-axial and pseudo-equatorial orientations relative to the envelope conformation [4] [5]. Gas-phase calculations indicate that the pseudo-axial conformer is thermodynamically more stable, with the pseudo-equatorial form being approximately 2.1 kJ/mol higher in energy [4].
Table 3: Conformational Analysis Data
| Conformer | Relative Energy (gas phase, kJ/mol) | Population (gas phase, %) | Dipole Moment (D) |
|---|---|---|---|
| Pseudo-axial (methyl) | 0.0 | 70 | 3.8 |
| Pseudo-equatorial (methyl) | +2.1 | 30 | 4.2 |
| Envelope up (C4) | 0.0 | 68 | 3.9 |
| Envelope down (C4) | +1.8 | 32 | 4.0 |
Nuclear magnetic resonance coupling constant analysis provides experimental validation of these conformational preferences [4] [5]. The vicinal coupling constants (³JHH) between protons on adjacent carbons reflect the dihedral angles within the ring and confirm the envelope conformations predicted by theoretical calculations [11]. Solvent effects significantly influence the conformational equilibrium, with polar solvents stabilizing the pseudo-equatorial conformer due to its larger dipole moment [4] [5].
Table 4: Nuclear Magnetic Resonance Spectroscopic Data
| Carbon Position | ¹³C NMR (ppm, CDCl₃) | ¹H NMR (ppm, CDCl₃) | Multiplicity |
|---|---|---|---|
| C-2 (carbonyl) | 175-180 | - | - |
| C-3 (methyl-bearing) | 35-40 | 2.3-2.6 | m |
| C-4 (methylene) | 25-30 | 1.8-2.2 | m |
| C-5 (methylene) | 45-50 | 3.2-3.5 | m |
| C-methyl | 15-20 | 1.1-1.3 | d |
The nuclear magnetic resonance chemical shifts provide valuable information about the electronic environment of each carbon and hydrogen atom [12] [13]. The carbonyl carbon appears characteristically downfield at 175-180 ppm in ¹³C nuclear magnetic resonance spectra, consistent with the electron-withdrawing nature of the carbonyl group [13]. The methyl-bearing carbon (C-3) resonates at 35-40 ppm, while the methylene carbons show distinct chemical shifts reflecting their different electronic environments [12] [13].
Temperature-dependent nuclear magnetic resonance studies reveal dynamic exchange between conformers, with coalescence phenomena observed at elevated temperatures [11]. These observations support the envelope conformational model and provide activation energies for conformational interconversion processes [4] [5].
The presence of a chiral center at C-3 in 3-methylpyrrolidin-2-one creates two enantiomers: (R)-3-methylpyrrolidin-2-one and (S)-3-methylpyrrolidin-2-one [14] [15]. This stereogenic center significantly influences the compound's physical properties, biological activity, and synthetic utility [14]. The absolute configuration at C-3 determines the spatial arrangement of the methyl group relative to the lactam ring, leading to distinct three-dimensional structures that are non-superimposable mirror images [16] [17].
Table 5: Stereochemical Properties
| Property | Description/Value |
|---|---|
| Chiral Center | C-3 (methyl-bearing carbon) |
| Stereoisomers | 2 (R and S) |
| Enantiomers | (R)-3-methylpyrrolidin-2-one and (S)-3-methylpyrrolidin-2-one |
| Optical Activity | Optically active when enantiopure |
| Resolution Methods | Enzymatic resolution, chiral chromatography |
| Ee (typical) | 85-99% (depending on method) |
| Configurational Stability | Stable under normal conditions |
Enantiomeric resolution of racemic 3-methylpyrrolidin-2-one has been achieved through various methodologies [18] [19]. Enzymatic resolution using lipases such as Candida antarctica lipase B has demonstrated effectiveness in kinetic resolution processes [14] [19]. These enzymatic approaches typically achieve high enantiomeric excesses, often exceeding 85-99% depending on reaction conditions and substrate concentrations [14] [19].
Chiral chromatographic methods provide alternative approaches for enantiomeric separation [15] [20]. High-performance liquid chromatography using chiral stationary phases has been successfully employed to separate the enantiomers with excellent resolution [15]. The different retention times of the enantiomers on chiral columns reflect their distinct interactions with the chiral selector [20].
The stereochemical configuration influences the conformational preferences of each enantiomer [14]. While both enantiomers exhibit similar conformational behavior in terms of envelope puckering, the spatial orientation of the methyl group creates subtle differences in steric interactions and electronic effects [16]. These differences can manifest in slightly different nuclear magnetic resonance coupling patterns and chemical shifts when analyzed in chiral environments [14].
Optical rotation measurements provide a convenient method for determining enantiomeric purity and absolute configuration [18]. The specific rotation values for enantiopure samples serve as benchmarks for assessing the success of resolution procedures [15] [20]. Circular dichroism spectroscopy offers additional stereochemical information, particularly regarding the electronic transitions associated with the lactam chromophore [21].
Crystallographic studies of 3-methylpyrrolidin-2-one and related pyrrolidinone derivatives have provided detailed structural information about solid-state packing arrangements and intermolecular interactions [22] [23]. While direct crystal structure determinations of the parent compound are limited in the literature, extensive crystallographic data exist for substituted pyrrolidinone derivatives and complexes that provide valuable insights into the structural behavior of the lactam framework [24] [25].
Crystal structure analyses of related methylpyrrolidinone compounds reveal characteristic hydrogen bonding patterns involving the lactam nitrogen-hydrogen group and carbonyl oxygen atoms [22] [26]. These intermolecular interactions significantly influence the solid-state packing and contribute to the overall crystal stability [27] [26]. The five-membered ring consistently adopts envelope conformations in the crystalline state, confirming the solution-phase conformational preferences determined by nuclear magnetic resonance and density functional theory studies [22] [23].
Powder X-ray diffraction studies have been employed to characterize the crystalline forms of pyrrolidinone derivatives [28]. These investigations reveal unit cell parameters and space group assignments that provide fundamental crystallographic information [29] [30]. The typical space groups observed for pyrrolidinone compounds include monoclinic and triclinic systems, reflecting the molecular symmetry and packing constraints [22] [30].
Metal coordination studies involving 3-methylpyrrolidin-2-one as a ligand have yielded numerous crystal structures that illuminate the coordination behavior of the lactam oxygen atom [27] [25]. These structures demonstrate the ability of the carbonyl oxygen to serve as a donor atom in coordination complexes, with metal-oxygen bond distances typically ranging from 1.9 to 2.1 Å depending on the metal center and coordination environment [27] [24].
Thermal analysis coupled with crystallographic studies provides information about polymorphism and phase transitions in pyrrolidinone compounds [31] [32]. Differential scanning calorimetry measurements reveal melting points and phase transition temperatures that correlate with crystallographic observations [31]. The relatively low melting points of pyrrolidinone derivatives (typically below 100°C) reflect the moderate strength of intermolecular interactions in the crystal lattice [32] [33].
Intermolecular hydrogen bonding patterns in pyrrolidinone crystals typically involve N-H···O interactions between lactam groups, creating one-dimensional chains or two-dimensional networks [26] [34]. These hydrogen bonds exhibit typical N···O distances of 2.8-3.0 Å and N-H···O angles approaching linearity [26]. The strength and directionality of these interactions significantly influence the crystal packing efficiency and thermal stability [34].
Irritant